But-3-ynyl (2S)-2-amino-3-methylbutanoate
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Overview
Description
“But-3-ynyl (2S)-2-amino-3-methylbutanoate” is an organic compound containing an alkyne functional group (but-3-ynyl), an amino group (2-amino), and a carboxylate ester group (3-methylbutanoate). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an alkyne suggests a linear or near-linear portion of the molecule, while the amino and carboxylate groups could participate in hydrogen bonding, potentially influencing the molecule’s shape and physical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including nucleophilic substitution or addition reactions at the alkyne or carbonyl carbon . The amino group could also participate in acid-base reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an alkyne could contribute to the compound’s reactivity, while the amino and carboxylate groups could influence its solubility in water .Scientific Research Applications
Vibrational Spectroscopy and Molecular Docking Studies
But-3-ynyl (2S)-2-amino-3-methylbutanoate has been a subject of scientific research, specifically in the field of vibrational spectroscopy and molecular docking studies. A comprehensive vibrational analysis of a similar compound was conducted, providing insights into the molecular structure, vibrational frequencies, electronic properties, and other characteristics such as the HOMO-LUMO gap, charge transfer, and electrostatic potential maps. The research highlighted the compound's comparable properties to bioactive molecules and its potential anti-viral activity against various viral proteins, as determined by molecular docking studies (Rizwana, Prasana, Muthu, & Abraham, 2020).
Aroma Compound Biosynthesis
The compound has been associated with biosynthesis research, specifically in the context of aroma compounds in fruits like apples. Studies have focused on the biosynthetic origins and conversions of related esters in different apple varieties, revealing significant insights into fruit aroma composition and the possible pathways involved in the biosynthesis of these compounds (Rowan, Lane, Allen, Fielder, & Hunt, 1996).
Synthesis and Application in Chemical Structures
Considerable research has gone into the synthesis and application of this compound and its derivatives in creating various chemical structures. For instance, its application in the synthesis of aryl iodolactones or diastereomerically pure compounds has been documented, indicating its versatility and importance in organic synthesis and chemical analysis (Thibonnet, Abarbri, Parrain, & Duchěne, 1996); (Nighot, Jain, Singh, & Rawat, 2020).
Analysis and Characterization
In-depth analysis and characterization of compounds structurally similar to this compound have been carried out using various techniques. Research includes vibrational assignment, HOMO-LUMO, and NBO analysis, providing valuable information on the compound's properties and potential applications (Rajalakshmi, Gunasekaran, & Kumaresan, 2014).
Mechanism of Action
Target of Action
It is known that this compound is used for chemical probe synthesis . Chemical probes are small molecules that can interact with specific biological targets, allowing researchers to study the function of these targets in a biological system .
Mode of Action
It is known that this compound contains a light-activated diazirine, alkyne tag, and a synthetic handle . When appended to a ligand or pharmacophore through its synthetic handle, this building block allows for UV light-induced covalent modification of a biological target . This suggests that the compound may interact with its targets through a photo-activated process.
Biochemical Pathways
Given its use in chemical probe synthesis, it is likely that this compound could potentially influence a variety of biochemical pathways depending on the specific biological target it is designed to interact with .
Pharmacokinetics
As a chemical probe, its bioavailability would likely depend on the specific design of the probe and the biological system in which it is used .
Result of Action
The molecular and cellular effects of But-3-ynyl (2S)-2-amino-3-methylbutanoate’s action would depend on the specific biological target it is designed to interact with. As a chemical probe, it could potentially be used to study a wide range of biological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the specific biological system in which it is used, the presence of UV light for photo-activation, and potentially other factors related to the design of the chemical probe .
Future Directions
properties
IUPAC Name |
but-3-ynyl (2S)-2-amino-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-4-5-6-12-9(11)8(10)7(2)3/h1,7-8H,5-6,10H2,2-3H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYWAFFTPKZNCO-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCC#C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCCC#C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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